molecular formula C9H13NO3 B12962348 9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid

9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid

Cat. No.: B12962348
M. Wt: 183.20 g/mol
InChI Key: PHEMMEHSXSGNIE-UHFFFAOYSA-N
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Description

9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid: is a bicyclic compound that features a unique structural motif. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic structure provides a rigid framework that can be exploited in the design of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the compound can catalyze the oxidation of alcohols to carbonyl compounds through a catalytic system involving 9-azabicyclo[3.3.1]nonane N-oxyl and copper complexes . The rigid bicyclic structure allows for precise interactions with target molecules, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is unique due to its specific bicyclic structure, which provides a rigid framework for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry and materials science distinguish it from other similar compounds.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid

InChI

InChI=1S/C9H13NO3/c11-7-6-2-1-3-9(7,8(12)13)5-10-4-6/h6,10H,1-5H2,(H,12,13)

InChI Key

PHEMMEHSXSGNIE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC(C1)(C2=O)C(=O)O

Origin of Product

United States

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